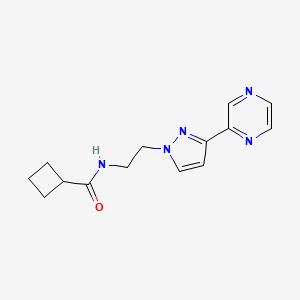

![molecular formula C8H13NO B2405583 Ethyl[(3-methylfuran-2-yl)methyl]amine CAS No. 1094511-88-2](/img/structure/B2405583.png)

Ethyl[(3-methylfuran-2-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

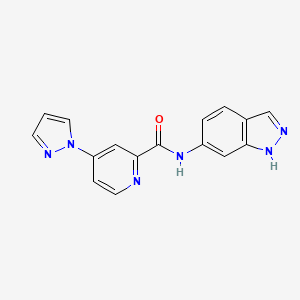

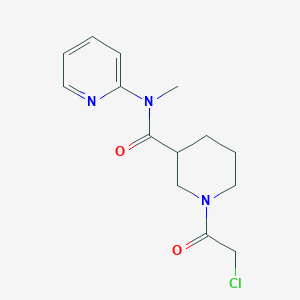

Ethyl[(3-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.20 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for Ethyl[(3-methylfuran-2-yl)methyl]amine is 1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

Ethyl[(3-methylfuran-2-yl)methyl]amine has a molecular weight of 139.20 . Unfortunately, specific physical and chemical properties such as boiling point and density are not available .

Scientific Research Applications

Synthesis and Biological Activity

The compound Ethyl[(3-methylfuran-2-yl)methyl]amine and its derivatives have been studied for their potential in various scientific research applications. Research has revealed that some derivatives, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, exhibit significant biological activity. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines and possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. One specific derivative showcased potent biological activity with an IC50 value of 62.37 µg/mL against the HeLa cell line and a MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The compound has also been instrumental as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has played a crucial role in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The synthesis involved a series of steps including asymmetric Michael addition and stereoselective alkylation, showcasing the compound's versatility in complex chemical synthesis processes (Fleck et al., 2003).

Regioselective Addition Reactions

Furthermore, studies have highlighted the compound's role in regioselective addition reactions. Methyl and ethyl derivatives have been used in reactions with aromatic amines, leading to products that involve regioselective addition at certain positions of the molecular structure. This underlines the compound's utility in precise and targeted chemical synthesis (Koz’minykh et al., 2006).

Synthesis and Selected Reactions

Ethyl[(3-methylfuran-2-yl)methyl]amine has shown remarkable reactivity in various synthesis and reaction processes. For instance, ethyl 2-methylfuran-3-carboxylate, a related derivative, has been utilized in chloroethylation and alkylation reactions. It has demonstrated diverse reactivity, including elimination reactions under specific conditions, further emphasizing its applicability in complex organic synthesis (Pevzner, 2007).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-methylfuran-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFAGIGNWDHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[(3-methylfuran-2-yl)methyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

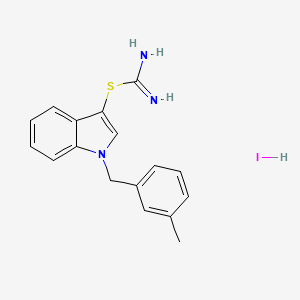

![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)

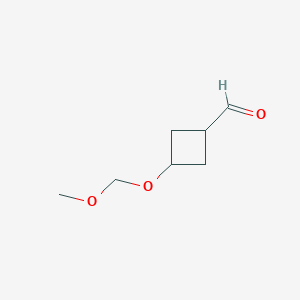

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

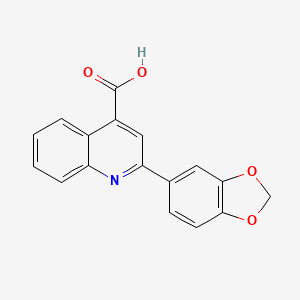

![(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2405513.png)